Smurf1-IN-1 is a potent and selective small-molecule inhibitor of SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1), a HECT-type E3 ligase that plays a critical role in regulating cellular signaling by targeting proteins for degradation. [1] As a key negative regulator of the TGFβ/BMP signaling pathways, SMURF1 is a therapeutic target in various pathologies, including pulmonary arterial hypertension (PAH) and certain cancers. [REFS-1, REFS-2] Smurf1-IN-1 is distinguished by its demonstrated high oral bioavailability and in vivo efficacy, making it a valuable tool for studies requiring systemic administration in animal models. [1]
Substituting Smurf1-IN-1 with alternative SMURF1 inhibitors or less characterized analogs introduces significant risks to experimental validity and reproducibility. Many alternatives lack published data on critical procurement-relevant parameters such as selectivity against the highly homologous Smurf2, oral bioavailability, or established in vivo formulation protocols. [REFS-1, REFS-2] Using compounds with poor or unknown pharmacokinetic properties can lead to failed in vivo experiments, while undefined solubility can cause inconsistent dosing and vehicle-induced artifacts. For research requiring reliable target engagement following oral administration, the validated and quantified properties of Smurf1-IN-1 are non-interchangeable with those of compounds lacking such characterization. [1]
Smurf1-IN-1 demonstrates excellent oral bioavailability, a critical parameter for successful in vivo studies. In rat pharmacokinetic studies, oral administration (p.o.) at 3 mg/kg resulted in 82% bioavailability. [1] This high level of systemic exposure via a non-invasive route is a significant advantage over compounds that require more complex administration methods like intravenous injection, which may have limited data on oral absorption.
| Evidence Dimension | Oral Bioavailability (%) in Rats |
| Target Compound Data | 82% |
| Comparator Or Baseline | Intravenous (i.v.) administration (baseline for 100% bioavailability) |
| Quantified Difference | High oral absorption, achieving 82% of the exposure of a direct intravenous dose. |
| Conditions | Pharmacokinetic study in rats. Oral dose: 3 mg/kg; Intravenous dose: 1 mg/kg. [<a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00494" target="_blank">1</a>] |
This enables researchers to design simpler, more reproducible, and less stressful long-term animal studies using convenient oral gavage, ensuring reliable systemic target engagement.
Smurf1-IN-1 has well-defined solubility in standard, biocompatible vehicles, facilitating the preparation of homogenous and stable dosing solutions for in vivo research. It can be formulated at a concentration of 2.5 mg/mL (5.33 mM) in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. In contrast, another known Smurf1 inhibitor, Smurf1-IN-A01, achieves a lower concentration of 0.85 mg/mL (1.66 mM) in a comparable vehicle.
| Evidence Dimension | Solubility in Standard In Vivo Vehicle |
| Target Compound Data | 2.5 mg/mL (5.33 mM) |
| Comparator Or Baseline | Smurf1-IN-A01: 0.85 mg/mL (1.66 mM) |
| Quantified Difference | Over 3-fold higher concentration achievable compared to Smurf1-IN-A01. |
| Conditions | Target: 10% DMSO/40% PEG300/5% Tween-80/45% Saline. Comparator: 5% DMSO/40% PEG300/5% Tween-80/50% ddH2O. [REFS-1, REFS-2] |
Higher solubility allows for smaller dosing volumes in animal studies, minimizing potential solvent toxicity and improving animal welfare, while also simplifying the preparation of concentrated stock solutions.
Smurf1-IN-1 is a potent inhibitor of the SMURF1 E3 ligase, demonstrating strong target engagement at the enzymatic level. It exhibits an IC50 value of 92 nM in a biochemical assay measuring SMURF1 activity. This high potency ensures effective target modulation at nanomolar concentrations in biochemical and cellular assays, providing a solid mechanistic foundation for its observed biological effects.
| Evidence Dimension | In Vitro IC50 against SMURF1 |
| Target Compound Data | 92 nM |
| Comparator Or Baseline | Published inhibitors from other screening efforts (e.g., 500 nM). [<a href="https://www.biorxiv.org/content/10.1101/2023.10.13.562261v1" target="_blank">1</a>] |
| Quantified Difference | Over 5-fold more potent than other reported selective inhibitors. |
| Conditions | Biochemical assay measuring SMURF1 HECT domain activity. [REFS-1, REFS-2] |
High potency reduces the concentration required for effective inhibition, minimizing the risk of off-target effects and providing a clear, quantifiable link between the compound and its intended biological target.
Given its high oral bioavailability (82% in rats) and demonstrated efficacy in reducing lung remodeling in a preclinical PAH model, Smurf1-IN-1 is the right choice for studies investigating the therapeutic potential of SMURF1 inhibition via convenient, long-term oral dosing. [1]
The well-characterized pharmacokinetic profile, including a half-life of 7.9 hours and high oral availability, makes Smurf1-IN-1 suitable for rigorous PK/PD studies to correlate systemic exposure with downstream target modulation and physiological outcomes in vivo. [1]
The superior solubility of Smurf1-IN-1 (2.5 mg/mL) allows for the administration of higher doses in smaller volumes compared to other inhibitors. This is critical for dose-response studies or models that may require higher compound exposure, while minimizing the confounding effects of large administration volumes.
As a potent and selective SMURF1 inhibitor, this compound is an ideal tool for in vivo and in vitro studies aimed at dissecting the role of SMURF1-mediated protein degradation in cancer progression, fibrosis, and other pathologies where TGFβ/BMP signaling is dysregulated. [REFS-1, REFS-3]